molecular formula C19H18N6O3 B2923881 N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021250-38-3

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Katalognummer B2923881
CAS-Nummer: 1021250-38-3
Molekulargewicht: 378.392
InChI-Schlüssel: DPBNJOCNWIADQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H18N6O3 and its molecular weight is 378.392. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Kinase Inhibition

  • VEGFR-2 Inhibition: Substituted benzamides, closely related to the query compound, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This property is crucial for anti-cancer drug development, as VEGFR-2 plays a significant role in tumor angiogenesis. These compounds exhibit strong in vivo efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).

Histone Deacetylase Inhibition

  • Selective HDAC Inhibition: N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a structurally similar compound, is a selective small molecule histone deacetylase (HDAC) inhibitor. This selective inhibition of HDACs 1-3 and 11 at submicromolar concentrations contributes significantly to cancer cell proliferation blockage, apoptosis, and demonstrates notable antitumor activity in vivo (Zhou et al., 2008).

Anti-Cancer and Anti-Inflammatory Properties

  • Novel Pyrazolopyrimidines Derivatives: Pyrazolopyrimidines derivatives, with core structures similar to the query compound, have been synthesized and evaluated for anticancer and anti-5-lipoxygenase activities. These compounds exhibit cytotoxic effects on certain cancer cell lines and inhibit 5-lipoxygenase, indicating potential as cancer therapeutics and anti-inflammatory agents (Rahmouni et al., 2016).

Antimicrobial Activity

  • Thienopyrimidine Derivatives: Thienopyrimidine derivatives, which share a similar heterocyclic framework with the query compound, have demonstrated pronounced antimicrobial activity. This suggests potential utility in developing new antimicrobial agents (Bhuiyan et al., 2006).

Antituberculosis Activity

  • Thiazole-Aminopiperidine Hybrid Analogues: These analogues, structurally related to the query compound, have shown promising activity against Mycobacterium tuberculosis. They inhibit the GyrB ATPase of Mycobacterium smegmatis, suggesting their potential as antituberculosis agents (Jeankumar et al., 2013).

Antiulcer Agents

  • Imidazo[1,2-a]pyridines Derivatives: Similar compounds have been synthesized as potential antiulcer agents with cytoprotective properties. These derivatives demonstrate significant activity in models of ethanol- and HCl-induced gastric ulcers (Starrett et al., 1989).

Antiviral Activity

  • Benzamide-Based 5-Aminopyrazoles: These compounds, structurally similar to the query compound, have shown significant antiviral activities against the bird flu influenza H5N1 virus, highlighting their potential in antiviral drug development (Hebishy et al., 2020).

Wirkmechanismus

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well studied. Therefore, its bioavailability, half-life, metabolism, and excretion are currently unknown. Future pharmacokinetic studies will be crucial to understand these properties and their impact on the compound’s therapeutic potential .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific information on the compound’s targets and mode of action, it is difficult to predict how these factors might influence its activity .

Eigenschaften

IUPAC Name

N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c26-19(13-1-2-15-16(11-13)28-12-27-15)22-10-9-21-17-3-4-18(25-24-17)23-14-5-7-20-8-6-14/h1-8,11H,9-10,12H2,(H,21,24)(H,22,26)(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBNJOCNWIADQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCNC3=NN=C(C=C3)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.